Methyl 2-bromo-5-fluoro-4-nitrobenzoate
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Overview
Description
Methyl 2-bromo-5-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4 and a molecular weight of 278.03 g/mol . It is a derivative of benzoic acid and features a bromine, fluorine, and nitro group attached to the benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-fluoro-4-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-bromo-5-fluorobenzoate, followed by esterification. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of amino derivatives.
Ester Hydrolysis: Formation of 2-bromo-5-fluoro-4-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-bromo-5-fluoro-4-nitrobenzoate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-fluoro-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-fluoro-5-nitrobenzoate: Similar structure but different substitution pattern on the benzene ring.
Methyl 4-bromo-5-fluoro-2-nitrobenzoate: Another isomer with a different arrangement of substituents.
Methyl 2-bromo-5-nitrobenzoate: Lacks the fluorine atom, affecting its chemical properties.
Uniqueness
Methyl 2-bromo-5-fluoro-4-nitrobenzoate is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research applications .
Properties
IUPAC Name |
methyl 2-bromo-5-fluoro-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZICDGIOHMPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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